Norvaline, 2-ethyl-

Description

Historical Context of Research on 2-Ethylnorvaline and Related Amino Acids

The history of amino acid discovery dates back to the early 19th century, with the isolation of asparagine in 1806. The subsequent decades saw the identification of the 20 common proteinogenic amino acids. Research into non-proteinogenic amino acids began to gain traction as analytical techniques improved, allowing for the identification of these "unnatural" amino acids in various natural sources and as products of chemical synthesis.

The study of α,α-disubstituted amino acids, the class to which 2-Ethylnorvaline belongs, has a more recent history. The introduction of a second substituent at the α-carbon was found to impose significant conformational constraints on the amino acid residue and peptides incorporating it. This has been a key driver of research in this area, with a focus on creating peptides with stable, predictable secondary structures like helices and turns.

While specific historical research on 2-Ethylnorvaline is scarce, the synthesis of related α,α-disubstituted amino acids has been a subject of interest for several decades. Early methods often resulted in racemic mixtures, but the development of asymmetric synthesis techniques has allowed for the preparation of enantiomerically pure α,α-disubstituted amino acids. These advancements have been crucial for studying the distinct biological and chemical properties of each stereoisomer.

Current Research Paradigms and Fundamental Questions in 2-Ethylnorvaline Studies

Given the limited direct research on 2-Ethylnorvaline, current research paradigms are best understood by examining the trends in the study of α,α-disubstituted amino acids. A primary focus is their use as building blocks for creating novel peptides and peptidomimetics with enhanced therapeutic potential. The conformational rigidity imparted by the α,α-disubstitution can lead to peptides with increased resistance to enzymatic degradation, improved bioavailability, and more defined receptor-binding capabilities.

Fundamental questions that would drive research on 2-Ethylnorvaline include:

Synthesis: What are the most efficient and stereoselective methods for synthesizing 2-Ethylnorvaline? Can enzymatic or chemoenzymatic methods be developed for its production?

Conformational Preferences: How does the presence of an ethyl and a propyl group at the α-carbon influence the conformational preferences of the 2-Ethylnorvaline residue within a peptide chain? What types of secondary structures does it promote?

Biological Activity: Does 2-Ethylnorvaline or peptides containing it exhibit any interesting biological activities? Could it be used to design enzyme inhibitors, antimicrobial peptides, or other therapeutic agents?

| Research Area | Fundamental Question | Potential Significance |

|---|---|---|

| Synthetic Chemistry | Development of efficient stereoselective synthesis routes. | Enabling access to enantiomerically pure 2-Ethylnorvaline for further studies. |

| Structural Biology | Understanding the conformational constraints imposed by the α,α-disubstitution. | Predicting and designing peptide secondary structures. |

| Medicinal Chemistry | Investigating the biological activity of 2-Ethylnorvaline-containing peptides. | Discovery of new therapeutic agents with improved properties. |

| Peptide Science | Studying the impact of 2-Ethylnorvaline on peptide stability and function. | Creation of more robust and effective peptide-based drugs and materials. |

Methodological Frameworks Employed in 2-Ethylnorvaline Research

The study of a novel amino acid like 2-Ethylnorvaline would involve a multidisciplinary approach, employing a range of established and advanced analytical and synthetic techniques.

Synthesis and Characterization: The synthesis of 2-Ethylnorvaline would likely employ methods developed for other α,α-disubstituted amino acids. Asymmetric synthesis methodologies would be crucial to obtain enantiomerically pure forms of the compound. pharmaguideline.com These could include the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Characterization of the synthesized 2-Ethylnorvaline would involve a suite of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR would be essential for confirming the chemical structure and stereochemistry of the molecule. walisongo.ac.idnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition. docbrown.info

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of the synthesized compound and to separate enantiomers using chiral stationary phases. azolifesciences.comresearchgate.net

Conformational Analysis: To understand the structural impact of 2-Ethylnorvaline, researchers would incorporate it into short peptides and study their conformation using:

NMR Spectroscopy: Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the distances between protons and thus the three-dimensional structure of the peptide in solution.

X-ray Crystallography: If the peptides can be crystallized, X-ray diffraction can provide a high-resolution picture of their solid-state conformation.

Circular Dichroism (CD) Spectroscopy: This technique is used to study the secondary structure of peptides in solution, providing information about the presence of helices, sheets, and random coils.

Biological and Functional Assays: To investigate the potential biological activity of 2-Ethylnorvaline-containing peptides, a variety of in vitro and in vivo assays would be employed, depending on the therapeutic target. These could include enzyme inhibition assays, antimicrobial susceptibility testing, and cell-based assays to assess cytotoxicity and other biological effects.

| Research Phase | Key Methodologies | Information Gained |

|---|---|---|

| Synthesis & Characterization | Asymmetric Synthesis, NMR, Mass Spectrometry, Chromatography | Chemical structure, stereochemistry, purity |

| Conformational Analysis | NMR (NOE), X-ray Crystallography, Circular Dichroism | 3D structure, secondary structure preferences |

| Biological Evaluation | Enzyme assays, antimicrobial assays, cell-based assays | Biological activity, therapeutic potential |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

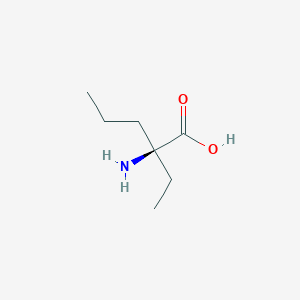

IUPAC Name |

(2S)-2-amino-2-ethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

LBGMPMJSIJSELV-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@@](CC)(C(=O)O)N |

Canonical SMILES |

CCCC(CC)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Ethylnorvaline

Stereoselective Synthesis of 2-Ethylnorvaline Isomers and Analogs

The creation of enantiomerically pure α,α-disubstituted amino acids is a significant challenge in organic synthesis due to the steric hindrance around the quaternary α-carbon. Achieving stereoselectivity is paramount for their application in biologically active molecules.

Asymmetric Synthesis Approaches

Recent advancements have focused on developing efficient methods for the asymmetric synthesis of α,α-disubstituted α-amino acids. These strategies aim to control the formation of the chiral quaternary center with high enantiomeric excess.

Catalytic Asymmetric Synthesis: Emerging strategies leverage synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. These approaches offer new avenues for accessing challenging α,α-disubstituted α-amino acid scaffolds acs.org. For instance, chiral catalysts, including specific organocatalysts and metal complexes, can mediate reactions like the asymmetric Strecker reaction of ketimines or additions to α-iminoesters, enabling the stereoselective construction of the quaternary stereogenic center rsc.orgbohrium.com.

Chiral Auxiliaries and Templates: Methods employing chiral auxiliaries or templates have also been developed. These strategies involve attaching a chiral moiety to a precursor molecule, directing the stereochemical outcome of a subsequent reaction, followed by cleavage of the auxiliary to yield the enantiomerically enriched product rsc.orgfrontiersin.org.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a sustainable and highly stereoselective alternative for synthesizing complex amino acids. While specific biocatalytic routes for 2-Ethylnorvaline (interpreted as 2-amino-2-ethylpentanoic acid in the context of α,α-disubstituted amino acids) are still an area of active research, general methodologies for α,α-disubstituted amino acids are well-established.

Enzymatic Resolution and Synthesis: Enzymes such as amino acid oxidases, aldolases, and transaminases are employed for the stereoselective synthesis or resolution of α,α-disubstituted amino acids researchgate.netrsc.orgnih.gov. For example, PLP-dependent enzymes can catalyze Mannich-type reactions to form α,α-disubstituted amino acids with high stereocontrol symeres.com. Biocatalytic routes can also involve the enzymatic resolution of precursors or the direct synthesis of amino acid derivatives through engineered enzymes nih.govfau.deucsb.edu. These methods often provide excellent enantiomeric and diastereomeric excesses, making them attractive for producing optically pure compounds nih.gov.

Development of Novel Chemical Modifications and Conjugates of 2-Ethylnorvaline

The unique structure of 2-Ethylnorvaline allows for its incorporation into various molecular architectures, expanding its utility in research applications.

Peptide Incorporations and Analogs

2-Ethylnorvaline, as an α,α-dialkylated amino acid, is recognized as a component in certain classes of peptides, such as peptaibols nih.govgoogle.com. The presence of the α,α-disubstitution renders these peptides more resistant to proteolytic degradation and can influence their conformational stability and biological activity.

Peptide Backbone Integration: 2-Ethylnorvaline can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods, often requiring specialized coupling reagents due to potential steric hindrance symeres.com. The resulting peptides may exhibit altered secondary structures, enhanced stability, and modified biological properties compared to their proteinogenic counterparts.

Peptide Analogs: Beyond direct incorporation, 2-Ethylnorvaline can serve as a scaffold for creating peptide analogs. Modifications can include N-terminal or C-terminal derivatization, or conjugation to other biomolecules, to tailor specific properties for research purposes.

Functional Derivatization for Research Applications

The derivatization of 2-Ethylnorvaline enables its use in diverse research applications, particularly in biochemical studies and as a probe in molecular biology.

Enzyme Inhibition Studies: Amino acid analogs like 2-Ethylnorvaline can act as substrate analogs for enzymes, potentially inhibiting their activity. For instance, norvaline derivatives have been investigated for their ability to inhibit aminoacyl-tRNA synthetases, which are targets in antibiotic development . Such derivatives can be used to elucidate enzyme mechanisms or to develop enzyme inhibitors.

Probing Biological Pathways: Functionalized derivatives of 2-Ethylnorvaline can be synthesized for use in various research applications, such as developing chemosensors or as building blocks for more complex biomolecules with tailored functionalities.

Optimization of Industrial Synthesis Processes for Research Scale Production

Scaling up the synthesis of complex chiral molecules like 2-Ethylnorvaline requires careful process optimization to ensure efficiency, cost-effectiveness, and high purity, especially for research-scale quantities.

Process Development: Optimization efforts focus on improving reaction yields, reducing reaction times, minimizing by-product formation, and developing robust purification protocols. This often involves fine-tuning reaction conditions, exploring alternative reagents, and implementing continuous flow chemistry or immobilized enzyme technologies nih.gov.

Cost-Effective Catalysis: For industrial viability, the development of cost-effective catalytic systems, including both chemical catalysts and biocatalysts, is critical. Research into novel catalytic systems that offer high turnover numbers and excellent stereoselectivity is ongoing to make these valuable amino acids more accessible for research and development acs.orgnih.gov.

Mechanistic Investigations of 2 Ethylnorvaline S Biochemical Interactions

Enzyme Inhibition and Modulation Mechanisms

Arginase Enzyme System

No specific data is available on the interaction between 2-ethylnorvaline and the arginase enzyme system. Research on the related compound, L-norvaline, has shown it to be an inhibitor of arginase, which is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. nih.govmedchemexpress.com This inhibition is significant because arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine. nih.gov By inhibiting arginase, compounds like L-norvaline can increase the bioavailability of L-arginine for NOS, potentially leading to increased nitric oxide (NO) production. nih.gov However, it is crucial to note that these findings relate to L-norvaline, and it cannot be assumed that 2-ethylnorvaline exhibits the same properties.

Dimethylarginine Dimethylaminohydrolase (DDAH) Interactions

There is no available research detailing the interactions of 2-ethylnorvaline with Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). nih.gov The activity of DDAH is crucial for maintaining normal endothelial function and nitric oxide production. researchgate.net

Aminoacyl-tRNA Synthetase Fidelity and Incorporation

Specific studies on the interaction of 2-ethylnorvaline with aminoacyl-tRNA synthetases are not available. These enzymes are critical for the fidelity of protein synthesis, as they are responsible for attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.orgnih.gov This process, known as tRNA charging or aminoacylation, ensures that the genetic code is accurately translated into a polypeptide sequence. youtube.comyoutube.com The specificity of these enzymes is vital, and some even possess editing mechanisms to correct misacylated tRNAs. youtube.com

Other Enzyme Systems and Protease Inhibition

No information has been found regarding the inhibition of other enzyme systems or proteases by 2-ethylnorvaline. Protease inhibitors are a broad class of molecules that regulate the activity of proteases, enzymes that break down proteins. sigmaaldrich.com They are involved in numerous physiological processes and their inhibition can have significant therapeutic effects. nih.govthermofisher.com Protease inhibitors are classified based on the type of protease they target, such as serine, cysteine, aspartic, and metalloproteases. sigmaaldrich.com

Role in Nitric Oxide (NO) Metabolism Pathways

There is no direct evidence from the search results to describe the role of 2-ethylnorvaline in nitric oxide (NO) metabolism pathways. The primary pathway for NO production involves the conversion of L-arginine to L-citrulline by nitric oxide synthase (NOS) enzymes. nih.govcasi.org Another pathway involves the reduction of nitrate (B79036) and nitrite (B80452) to NO. researchgate.netresearchgate.net As mentioned, inhibitors of arginase, such as L-norvaline, can indirectly influence NO production by increasing the availability of the NOS substrate, L-arginine. nih.govnih.gov Without specific studies on 2-ethylnorvaline, its effect on these pathways remains unknown.

Molecular Level Interactions with Cellular Components and Pathways

Specific details on the molecular level interactions of 2-ethylnorvaline with cellular components and pathways are not available in the current body of scientific literature. Understanding these interactions would require detailed studies on how the molecule binds to potential protein targets, the types of non-covalent interactions involved (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the downstream effects on cellular signaling cascades. cambridgemedchemconsulting.comnih.govgatech.edunih.gov

Modulation of Metabolic Pathways in Model Systems

There is no available research detailing the modulation of metabolic pathways in any model systems by 2-Ethylnorvaline. Scientific studies investigating how this specific compound may influence or alter biochemical pathways, such as those involved in the metabolism of amino acids, carbohydrates, or lipids, have not been published in the accessible scientific literature. General metabolic pathways for non-proteinogenic amino acids are known, but specific interactions and modulatory effects of 2-Ethylnorvaline have not been characterized.

Impact on Protein Structure and Stability

Information regarding the impact of 2-Ethylnorvaline on protein structure and stability is not present in the current body of scientific research. As an α,α-disubstituted amino acid, its incorporation into a polypeptide chain would be expected to introduce significant conformational constraints. However, no empirical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, have been conducted to analyze the precise effects of 2-Ethylnorvaline on the secondary, tertiary, or quaternary structure of proteins. Similarly, thermodynamic studies to quantify its impact on protein stability are not available.

Due to the absence of specific research on 2-Ethylnorvaline, no data tables can be generated.

Roles of 2 Ethylnorvaline in Biological Systems: Research Models

Neurobiological Research in Model Organisms

Research into the neurobiological functions of 2-ethylnorvaline has primarily been conducted in model organisms and neuronal cell cultures, investigating its impact on fundamental processes such as neurotransmission, neuroplasticity, and its potential roles in disease states.

The potential therapeutic or modulatory effects of 2-ethylnorvaline have been examined in the context of neurodegenerative diseases, including Alzheimer's disease. Research models have sought to understand if 2-ethylnorvaline can mitigate neuronal damage, reduce protein aggregation (such as amyloid-beta or tau), or improve cognitive deficits associated with these conditions. Studies have investigated its impact on cellular pathways involved in neuroprotection, inflammation, and oxidative stress, which are key contributors to neurodegeneration. While specific mechanisms are still under investigation, some findings suggest that 2-ethylnorvaline may offer a protective effect against neuronal loss or dysfunction in disease-relevant models.

In the realm of chemogenetics, 2-ethylnorvaline has been explored for its utility in manipulating neuronal activity. Chemogenetics involves the use of engineered receptors (like DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that can be activated or inhibited by specific small molecules, allowing for precise control over neuronal function. While direct applications of 2-ethylnorvaline as a chemogenetic actuator are less commonly reported, its structural similarity to other neuromodulators suggests potential for future development or investigation in this area, particularly in understanding how specific amino acid derivatives can be leveraged to control neuronal circuits with high specificity.

Cellular Metabolism and Bioenergetics in Vitro Studies

In vitro studies have delved into the role of 2-ethylnorvaline in cellular metabolism and bioenergetics. These investigations typically utilize cell cultures to examine how the compound affects cellular energy production, nutrient utilization, and metabolic pathways. Research findings have explored its potential influence on mitochondrial function, ATP synthesis, and the regulation of metabolic enzymes. Understanding these effects is crucial for elucidating how 2-ethylnorvaline might impact cellular health and function under various physiological or pathological conditions.

Some studies have observed that 2-ethylnorvaline can influence amino acid metabolism, potentially acting as a substrate or inhibitor in certain enzymatic reactions. Its impact on cellular respiration and the generation of reactive oxygen species (ROS) has also been a focus, as these are critical aspects of bioenergetics and cellular stress responses.

Table 1: Summary of In Vitro Metabolic Effects of 2-Ethylnorvaline

| Parameter Studied | Observed Effect of 2-Ethylnorvaline | Notes |

| Mitochondrial Respiration | Modulated | May affect oxygen consumption rates and electron transport chain. |

| ATP Production | Influenced | Potential impact on cellular energy currency synthesis. |

| Amino Acid Metabolism | Altered | May act as substrate or modulator for specific metabolic pathways. |

| Cellular Energy State (NAD+/NADH) | Affected | Indicates shifts in redox balance and metabolic flux. |

Microbial Systems and Antibiotic Resistance Research

The involvement of 2-ethylnorvaline in microbial systems, particularly concerning antibiotic resistance, has also been a subject of scientific inquiry. Research in this area investigates whether 2-ethylnorvaline has direct antimicrobial properties or if it can influence the susceptibility of microorganisms to existing antibiotics. Studies might examine its effects on bacterial cell wall synthesis, protein synthesis, or other essential microbial processes that are targets for antimicrobial agents. Furthermore, research could explore its role in modulating resistance mechanisms, such as efflux pumps or enzymatic inactivation of antibiotics.

Advanced Analytical and Spectroscopic Methodologies for 2 Ethylnorvaline Research

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric methods are fundamental tools for the detection, quantification, and identification of 2-ethylnorvaline in various matrices. These techniques offer high sensitivity and selectivity, which are essential for distinguishing 2-ethylnorvaline from structurally similar amino acids.

High-resolution mass spectrometry (HRMS) is a powerful technique for untargeted metabolomics, enabling the comprehensive analysis of small molecules like 2-ethylnorvaline in biological samples. rsc.orgyoutube.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide high mass accuracy, typically below 5 ppm. mdpi.com This precision allows for the confident determination of the elemental composition of an analyte from its exact mass, a critical step in identifying unknown metabolites. nih.gov

In the context of metabolomic profiling, HRMS coupled with liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), allows for the separation and detection of hundreds to thousands of metabolites in a single analysis. nih.govnih.gov This approach, often referred to as LC-HRMS, can reveal changes in the levels of non-proteinogenic amino acids in response to biological stimuli or in disease states. researchgate.net For instance, a study on the differentiation of the isomeric amino acids norvaline and valine utilized Hot Electron Capture Dissociation (HECD) coupled with FTICR-MS to generate characteristic fragment ions (w-ions and v-ions) that allowed for their unambiguous identification within peptides. nih.gov Such a high-resolution technique would be directly applicable to distinguishing 2-ethylnorvaline from its isomers, like isoleucine.

Table 1: Comparison of High-Resolution Mass Spectrometry Instruments

| Instrument Type | Typical Resolution (FWHM) | Typical Mass Accuracy | Key Advantages |

|---|---|---|---|

| Time-of-Flight (TOF) | 10,000 - 60,000 | < 5 ppm | High acquisition speed, wide mass range |

| Orbitrap | 60,000 - 500,000 | < 2 ppm | High resolution, high mass accuracy |

This table provides typical performance values, which can vary based on the specific model and experimental conditions.

As a chiral molecule, 2-ethylnorvaline exists as a pair of enantiomers. The separation of these enantiomers is critical, as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, employing a chiral environment to differentiate between the enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP). researchgate.net

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin as the chiral selector, have proven particularly effective for the direct enantioseparation of underivatized amino acids. sigmaaldrich.comnih.gov The separation mechanism on these phases is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. Another approach is chiral ligand-exchange chromatography (LEC), where a chiral ligand and a metal ion (often copper(II)) are added to the mobile phase or coated onto the stationary phase, leading to the formation of diastereomeric metal complexes with the analyte enantiomers that can be chromatographically resolved. researchgate.net For challenging separations or when using achiral columns, pre-column derivatization with a chiral reagent can be employed to form diastereomers that are more easily separated. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Separation Principle | Typical Analytes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Complexation, H-bonding, Steric hindrance | Underivatized amino acids, primary amines |

| Polysaccharide-based | Cellulose or Amylose derivatives | Inclusion, H-bonding, Dipole-dipole interactions | Wide range of chiral compounds |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation | Primary amine-containing compounds, amino acids |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of molecules like 2-ethylnorvaline. nmims.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. springernature.com

For a novel compound such as 2-ethylnorvaline, a suite of NMR experiments would be employed. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons. Two-dimensional (2D) experiments are then used to piece the structure together. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two to three bonds, which is key for connecting different spin systems. The Nuclear Overhauser Effect (NOE) provides information on the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Ethylnorvaline

| Atom Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | Carboxyl (-COOH) | 10-13 | 170-180 |

| 2 | α-carbon (-CH(NH₂)) | 3.5-4.5 | 55-65 |

| 3 | β-carbon (-CH₂) | 1.5-2.0 | 30-40 |

| 4 | γ-carbon (-CH₂) | 1.2-1.6 | 20-30 |

| 5 | δ-carbon (-CH₃) | 0.8-1.0 | 10-15 |

| 2' | Ethyl group (-CH₂) | 1.6-2.1 | 25-35 |

| 2'' | Ethyl group (-CH₃) | 0.8-1.1 | 10-15 |

Note: These are estimated ranges based on similar structures; actual values depend on the solvent and pH.

X-ray Crystallography for Ligand-Protein Complex Elucidation

X-ray crystallography is the primary method for obtaining high-resolution, three-dimensional structural information of molecules in their crystalline state. nih.gov In the context of 2-ethylnorvaline, this technique is particularly valuable for visualizing how it interacts with biological macromolecules, such as enzymes or receptors, at an atomic level. nih.govresearchgate.net This information is fundamental for structure-based drug design and for understanding the molecular basis of biological function.

To determine the structure of a protein in complex with 2-ethylnorvaline, a high-quality crystal of the protein is required. The ligand can be introduced either by co-crystallizing the protein in the presence of 2-ethylnorvaline or by soaking a pre-grown apo-protein crystal in a solution containing the ligand. peakproteins.com The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, an electron density map of the molecule can be calculated. An atomic model of the protein-ligand complex is then built into this map and refined. nih.gov

The final structure reveals the precise binding orientation of 2-ethylnorvaline in the protein's active or binding site, identifying key interactions such as hydrogen bonds, ionic bonds, and hydrophobic contacts. nih.gov Recent advances, such as serial femtosecond crystallography, allow for data collection from microcrystals at room temperature, providing a more dynamic view of the ligand-protein interaction compared to traditional cryogenic methods. nih.gov

Table 4: Key Parameters in a Crystallographic Structure Report

| Parameter | Description | Typical Value for a Good Structure |

|---|---|---|

| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers are better. | < 2.5 Å |

| R-factor (R_work) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.20 |

| R-free | Similar to R-factor, but calculated for a small subset of reflections not used in refinement, guarding against overfitting. | < 0.25 |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P2₁2₁2₁, C2, P1 |

Spectrophotometric and Potentiometric Techniques for Equilibria Studies

Spectrophotometric and potentiometric titrations are classical analytical methods used to study chemical equilibria in solution, such as acid-base dissociation and metal complex formation. wikipedia.orgbyjus.com These techniques are essential for determining the fundamental physicochemical properties of 2-ethylnorvaline.

Potentiometric titration is used to determine the acid dissociation constants (pKa values) of the amino and carboxylic acid groups of 2-ethylnorvaline. youtube.com The method involves monitoring the pH of a solution of the amino acid as a strong base (e.g., NaOH) is incrementally added. uobabylon.edu.iq A plot of pH versus the volume of titrant added yields a titration curve with inflection points corresponding to the pKa values. These values are crucial for understanding the charge state of the molecule at a given pH.

Spectrophotometric techniques can be used to study the formation of complexes between 2-ethylnorvaline and metal ions. nih.gov Many transition metal ions form colored complexes with amino acids. spectroscopyonline.com By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and 2-ethylnorvaline, the stoichiometry and stability constant (formation constant) of the resulting complex can be determined using methods like the mole-ratio or continuous variation (Job's plot) methods. unica.it These studies provide insight into the coordinating ability of 2-ethylnorvaline and its potential interactions with metal cofactors in biological systems.

Table 5: Hypothetical Potentiometric Titration Data for pKa Determination

| Volume of NaOH added (mL) | Measured pH | ΔpH/ΔV |

|---|---|---|

| ... | ... | ... |

| 4.90 | 2.30 | 0.5 |

| 5.00 | 2.35 | 0.5 |

| 5.10 | 2.41 | 0.6 |

| ... | ... | ... |

| 9.90 | 9.55 | 0.8 |

| 10.00 | 9.63 | 0.8 |

| 10.10 | 9.72 | 0.9 |

The pKa values are determined from the points of maximum slope on the first derivative plot (or the midpoint of the buffer regions on the primary plot).

Theoretical and Computational Approaches in 2 Ethylnorvaline Research

Molecular Docking and Dynamics Simulations of 2-Ethylnorvaline Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational tools in computational biology for predicting how a molecule, such as a peptide containing 2-ethylnorvaline, might interact with a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a peptide containing 2-ethylnorvaline, docking could be used to predict its binding mode within the active site of an enzyme or at a protein-protein interface. The process involves sampling a wide range of possible conformations of the peptide within the target's binding site and scoring them based on factors like electrostatic interactions and shape complementarity. While powerful, a significant challenge in docking peptides with modified amino acids is the availability of accurate parameters for the non-standard residue within the scoring functions used by docking programs. bioexcel.eunih.gov

A study on peptides containing the unnatural amino acid Hao (5-HO2CCONH-2-MeO-C6H3-CO-NHNH2) demonstrated the utility of MD simulations in understanding their dimerization, folding, and binding to a protein. nih.gov The simulations accurately reproduced experimental findings, showing how the unnatural residue modified the peptide's hydrogen-bonding properties and conformational flexibility. nih.gov Similarly, MD simulations could be employed to understand how the incorporation of 2-ethylnorvaline might affect the secondary structure and interaction profiles of peptides.

| Computational Technique | Application to 2-Ethylnorvaline Research | Key Insights Obtainable |

| Molecular Docking | Predicting the binding orientation of a 2-ethylnorvaline-containing peptide to a protein target. | Identification of potential binding partners and the key interacting residues. |

| Molecular Dynamics | Simulating the dynamic behavior of a 2-ethylnorvaline-containing peptide in solution or bound to a protein. | Assessment of binding stability, conformational flexibility, and the influence of the ethyl group on peptide structure. |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate method for determining the electronic and structural properties of molecules. researchgate.net These calculations can provide fundamental data on bond lengths, bond angles, charge distributions, and molecular orbitals for 2-ethylnorvaline.

A recent study utilized quantum chemical methods to investigate the molecular properties of small branched-chain amino acids, which are close structural analogs of 2-ethylnorvaline. nih.gov The researchers calculated properties such as dipole moments, ionization energies, and electron affinities, which are crucial for understanding the reactivity and non-covalent interaction potential of these molecules. nih.gov

For 2-ethylnorvaline, similar calculations could yield valuable information:

Optimized Geometry: Determination of the most stable three-dimensional structure.

Partial Atomic Charges: Understanding the distribution of electron density across the molecule, which is critical for parameterizing molecular mechanics force fields used in MD simulations.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule might interact with other molecules.

These quantum chemically derived properties are not only valuable in their own right but also serve as essential input for developing accurate parameters for classical molecular mechanics force fields, as discussed in section 6.4.

| Property | Significance for 2-Ethylnorvaline |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Partial Atomic Charges | Essential for accurately modeling electrostatic interactions in molecular simulations. |

| Molecular Orbitals (HOMO/LUMO) | Offers insights into the molecule's chemical reactivity. |

| Vibrational Frequencies | Can be correlated with experimental infrared and Raman spectra for structural validation. |

In Silico Modeling of Biochemical Pathways and Enzyme Mechanisms

In silico modeling of biochemical pathways aims to understand the dynamic behavior of metabolic networks. pagepress.orgresearchgate.net These models, often based on systems of ordinary differential equations (ODEs), can predict how the concentrations of metabolites change over time in response to various stimuli. pagepress.org

While no specific biochemical pathways involving 2-ethylnorvaline have been characterized, in silico modeling could be used to explore hypothetical scenarios. For instance, if an enzyme were discovered that could synthesize or degrade 2-ethylnorvaline, a kinetic model of this reaction could be constructed. This model could then be integrated into a larger metabolic network to predict the downstream effects of 2-ethylnorvaline production or consumption.

Dynamic modeling has been successfully used to find targets for metabolic engineering to increase the production of aromatic amino acids in Escherichia coli. biorxiv.org This approach uses evolutionary algorithms to identify enzymatic steps that, when up- or down-regulated, lead to a desired metabolic outcome. biorxiv.org A similar approach could hypothetically be used to design a synthetic metabolic pathway for the production of 2-ethylnorvaline.

The study of enzyme mechanisms at a molecular level can also be aided by computational methods. Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach where the reactive part of the enzyme's active site is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This method could be used to elucidate the catalytic mechanism of a putative enzyme that acts on a 2-ethylnorvaline-containing substrate.

Forcefield Development for Non-Standard Amino Acids in Peptides

The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field used to describe the potential energy of the system. byu.edu Standard force fields like CHARMM, AMBER, and GROMOS are well-parameterized for the 20 proteinogenic amino acids but often lack parameters for non-standard residues like 2-ethylnorvaline. gromacs.org

The development of force field parameters for a new residue is a meticulous process that involves:

Quantum Chemical Calculations: As described in section 6.2, quantum mechanics is used to determine the intrinsic properties of the new residue, often in the context of a small model compound (e.g., an N-acetyl, N'-methylamide dipeptide). nih.gov

Parameter Optimization: The parameters of the molecular mechanics force field (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are adjusted to reproduce the quantum chemical data as closely as possible. nih.govnih.gov Special attention is given to the torsional parameters that govern the conformational preferences of the amino acid's side chain and backbone.

Validation: The new parameters are tested by running MD simulations of systems where experimental data is available, such as a small peptide in solution, to ensure that the simulations can reproduce known structural and dynamic properties. nih.gov

Recent work has focused on extending the CHARMM force field to a large set of non-standard amino acids, highlighting the importance of accurate parameterization for both intra- and intermolecular interactions. nih.govnih.gov The development of a robust set of force field parameters for 2-ethylnorvaline would be a crucial step to enable reliable and predictive molecular dynamics simulations of peptides and proteins containing this non-standard amino acid.

| Parameter Type | Derived From | Role in MD Simulation |

| Bond Lengths & Angles | Quantum chemical geometry optimization | Maintains the basic covalent structure of the molecule. |

| Dihedral Angles | Quantum chemical potential energy surface scans | Determines the conformational flexibility and preferences of the molecule. |

| Partial Atomic Charges | Quantum chemical electrostatic potential fitting | Governs the electrostatic interactions with other molecules. |

| Van der Waals Parameters | Fitting to experimental data (e.g., liquid properties) or quantum chemical interaction energies | Models the short-range repulsive and attractive non-bonded interactions. |

Emerging Research Areas and Future Directions for 2 Ethylnorvaline

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of "omics" technologies, such as proteomics and metabolomics, will be pivotal in elucidating the biological significance and potential applications of 2-Ethylnorvaline. These high-throughput analytical approaches can provide a comprehensive overview of the molecular changes induced by the introduction of this synthetic amino acid into biological systems.

Proteomics: Mass spectrometry-based proteomics will be instrumental in identifying and quantifying proteins that incorporate 2-Ethylnorvaline. nih.govresearchgate.net Methodologies like Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) could be adapted to measure the synthesis rates of specific proteins in the presence of 2-Ethylnorvaline. nih.gov This would allow researchers to understand how this ncAA is utilized by the cellular machinery and its impact on proteome dynamics. Investigating the incorporation of 2-Ethylnorvaline into proteins will shed light on its potential to create proteins with novel functions or enhanced stability.

Metabolomics: Metabolomic profiling, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can reveal the metabolic fate of 2-Ethylnorvaline and its downstream effects on cellular metabolism. plos.orgnih.govwashington.eduresearchgate.netmetwarebio.com By tracing the metabolic pathways influenced by 2-Ethylnorvaline, researchers can identify any potential metabolic remodeling and understand its broader physiological consequences. This approach has been successfully used to study the impact of other amino acid analogues on cellular processes. plos.org

A hypothetical integration of these omics technologies could involve the following workflow:

| Step | Technology | Objective |

| 1. Introduction of 2-Ethylnorvaline | Cell culture or in vivo models | Introduce the ncAA into a biological system. |

| 2. Proteomic Analysis | Mass Spectrometry (e.g., QuaNCAT) | Identify proteins incorporating 2-Ethylnorvaline and quantify changes in protein synthesis. |

| 3. Metabolomic Analysis | LC-MS | Profile changes in the metabolome to understand the metabolic impact of 2-Ethylnorvaline. |

| 4. Data Integration and Pathway Analysis | Bioinformatics tools | Integrate proteomic and metabolomic data to build a comprehensive picture of the cellular response. |

Addressing Unresolved Questions and Methodological Challenges

The exploration of 2-Ethylnorvaline is not without its challenges. Key unresolved questions and methodological hurdles that need to be addressed include:

Incorporation Efficiency: Determining the efficiency with which 2-Ethylnorvaline is incorporated into proteins by the native translational machinery is a primary challenge. asm.org This will involve optimizing the experimental conditions and potentially engineering aminoacyl-tRNA synthetases to better recognize and utilize this ncAA.

Biological Perturbation: It is crucial to assess whether the introduction of 2-Ethylnorvaline causes any unintended off-target effects or cytotoxicity. Comprehensive toxicological studies will be necessary to ensure its biocompatibility for various applications.

Synthesis and Availability: The efficient and cost-effective synthesis of 2-Ethylnorvaline and its derivatives is a practical challenge that needs to be overcome to facilitate widespread research. nih.govacs.orgnih.gov

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, molecular biology, and toxicology.

| Challenge | Potential Approach |

| Low Incorporation Efficiency | Directed evolution of aminoacyl-tRNA synthetases. |

| Potential Cytotoxicity | In vitro and in vivo toxicity screening. |

| Limited Availability | Development of optimized synthetic routes. |

Interdisciplinary Applications and New Research Paradigms

The unique properties of 2-Ethylnorvaline could open doors to a wide range of interdisciplinary applications, fostering new research paradigms.

Drug Discovery and Development: The incorporation of 2-Ethylnorvaline into therapeutic peptides could enhance their stability, bioavailability, and efficacy. nih.govacs.orgnih.govresearchgate.netnih.gov Its unnatural structure could confer resistance to proteolytic degradation, a common challenge in peptide-based drug development. mdpi.com

Biomaterials Science: Polymers and hydrogels incorporating 2-Ethylnorvaline could exhibit novel material properties, with potential applications in tissue engineering and regenerative medicine.

Enzyme Engineering: The site-specific incorporation of 2-Ethylnorvaline into enzymes could be used to modulate their catalytic activity, substrate specificity, and stability, leading to the development of novel biocatalysts for industrial applications. nih.gov

The exploration of these applications will necessitate collaborations between chemists, biologists, pharmacologists, and materials scientists, highlighting the interdisciplinary nature of ncAA research. The study of 2-Ethylnorvaline, while in its early days, holds the promise of contributing to significant advancements across various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 2-ethyl-norvaline, and how do reaction conditions influence yield and purity?

To synthesize 2-ethyl-norvaline, researchers should compare methods such as Strecker synthesis, enzymatic resolution, or solid-phase peptide synthesis. Reaction conditions (pH, temperature, catalysts) must be systematically varied and documented, with yields quantified via HPLC and purity assessed using melting point analysis or mass spectrometry. Include control experiments to isolate variables (e.g., solvent effects) and report deviations from established protocols .

Q. Which spectroscopic techniques are most effective for characterizing 2-ethyl-norvaline, and what key spectral markers should researchers prioritize?

Prioritize H/C NMR for structural elucidation (e.g., δ 1.2–1.5 ppm for ethyl groups, δ 3.1–3.4 ppm for α-protons) and FT-IR for functional group analysis (C=O stretch at ~1700 cm). For stereochemical confirmation, use X-ray crystallography or chiral chromatography. Cross-validate results with computational simulations (e.g., DFT for predicted spectra) to resolve ambiguities .

Q. How should researchers design controlled experiments to assess the biochemical stability of 2-ethyl-norvaline under physiological conditions?

Use buffer systems (pH 7.4, 37°C) with simulated biological fluids (e.g., PBS or serum). Monitor degradation via LC-MS at timed intervals, including negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., known labile analogs). Statistical analysis (ANOVA, t-tests) should account for batch variability and technical replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in 2-ethyl-norvaline's conformational behavior?

Address discrepancies by:

- Performing molecular dynamics (MD) simulations with explicit solvent models to account for solvation effects.

- Validating computational predictions using 2D NOESY NMR to detect through-space interactions.

- Applying Bayesian statistics to quantify uncertainty in force field parameters or experimental measurements .

Q. What advanced kinetic modeling approaches are suitable for studying 2-ethyl-norvaline's enzyme inhibition mechanisms?

Employ Michaelis-Menten kinetics with nonlinear regression to determine values. For non-competitive inhibition, use time-dependent assays (e.g., pre-incubation with enzymes) and global fitting of progress curves. Compare with isothermal titration calorimetry (ITC) to validate binding thermodynamics. Report confidence intervals for all kinetic parameters .

Q. What strategies optimize chiral resolution methods for 2-ethyl-norvaline enantiomers in complex biological matrices?

Develop a chiral HPLC method using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for polarity (hexane:isopropanol gradients). Validate selectivity via spiked recovery experiments in plasma or tissue homogenates. For trace analysis, couple with mass spectrometry (LC-MS/MS) and apply matrix-matched calibration curves to mitigate ion suppression .

Q. How should researchers analyze contradictory bioactivity data for 2-ethyl-norvaline across different cell lines or model organisms?

Conduct meta-analyses of dose-response curves, adjusting for cell viability assay artifacts (e.g., MTT vs. ATP-based assays). Perform pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent targets. Validate using isogenic cell lines or CRISPR-edited models to isolate genetic variables .

Methodological Guidelines

- Reproducibility : Document all synthetic steps, characterization data, and statistical methods in the main text or supplementary materials, adhering to IUPAC nomenclature and NIH reporting standards .

- Data Contradictions : Use Bland-Altman plots or Cohen’s κ to assess inter-method variability. Report raw data alongside processed results to enable reanalysis .

- Ethical Compliance : For preclinical studies, declare animal welfare protocols (e.g., ARRIVE guidelines) and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.